molecular formula C14H18 B14680333 5,5'-Bi-2-norbornene CAS No. 36806-67-4

5,5'-Bi-2-norbornene

Cat. No.: B14680333
CAS No.: 36806-67-4
M. Wt: 186.29 g/mol
InChI Key: BGCQBYBLUPUWCM-UHFFFAOYSA-N
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Description

5,5’-Bi-2-norbornene is a bicyclic compound that consists of two norbornene units connected via a single bond. Norbornene, also known as bicyclo[2.2.1]hept-2-ene, is a highly strained bridged cyclic hydrocarbon. The unique structure of 5,5’-Bi-2-norbornene imparts significant ring strain, making it highly reactive and useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5’-Bi-2-norbornene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and ethylene, followed by further functionalization to achieve the desired bi-norbornene structure . The reaction typically requires high temperatures and pressures to facilitate the formation of the strained bicyclic structure.

Industrial Production Methods

Industrial production of 5,5’-Bi-2-norbornene often involves large-scale Diels-Alder reactions using continuous flow reactors to maintain the necessary reaction conditions. The use of catalysts, such as metal-alkylidene complexes, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5,5’-Bi-2-norbornene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5,5’-Bi-2-norbornene exerts its effects is primarily through its ability to undergo ring-opening metathesis polymerization (ROMP). This process involves the cleavage and reformation of carbon-carbon double bonds, facilitated by metal-alkylidene catalysts. The strained bicyclic structure of 5,5’-Bi-2-norbornene makes it highly reactive in ROMP, leading to the formation of high-molecular-weight polymers with desirable properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Bi-2-norbornene is unique due to its dual norbornene units, which impart greater ring strain and reactivity compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and the formation of complex polymer structures .

Properties

CAS No.

36806-67-4

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]hept-5-enyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C14H18/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h1-4,9-14H,5-8H2

InChI Key

BGCQBYBLUPUWCM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C3CC4CC3C=C4

Origin of Product

United States

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